5-(4-(tert-Butoxycarbonyl)morpholin-3-yl)isoxazole-3-carboxylic acid
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Overview
Description
5-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}-1,2-oxazole-3-carboxylic acid is a complex organic compound that features a morpholine ring, an oxazole ring, and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}-1,2-oxazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials
Formation of the Morpholine Ring: This step can be achieved through the reaction of diethanolamine with an appropriate halogenated compound under basic conditions.
Introduction of the Oxazole Ring: The oxazole ring can be introduced via a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Addition of the Boc Protecting Group: The tert-butoxycarbonyl group is typically introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxazole ring or other parts of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the morpholine or oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}-1,2-oxazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-Boc-pyrrolidine-3-carboxylic acid: This compound also features a Boc protecting group and a carboxylic acid functional group.
Pinacol boronic esters: These compounds are valuable building blocks in organic synthesis and share some functional group similarities.
Uniqueness
5-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}-1,2-oxazole-3-carboxylic acid is unique due to its combination of a morpholine ring, an oxazole ring, and a Boc protecting group
Properties
Molecular Formula |
C13H18N2O6 |
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Molecular Weight |
298.29 g/mol |
IUPAC Name |
5-[4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-3-yl]-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C13H18N2O6/c1-13(2,3)20-12(18)15-4-5-19-7-9(15)10-6-8(11(16)17)14-21-10/h6,9H,4-5,7H2,1-3H3,(H,16,17) |
InChI Key |
IWPRCIWZNZXWOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C2=CC(=NO2)C(=O)O |
Origin of Product |
United States |
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